N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Coupling with 4-Methoxybenzamide: The final step involves coupling the thiazole derivative with 4-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) in aqueous ethanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anticancer activity.
2,4-Disubstituted Thiazoles: Known for their multitargeted bioactive properties, including antibacterial, antifungal, and antitumor activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-15-8-4-13(5-9-15)17(22)21-18-20-11-16(24-18)10-12-2-6-14(19)7-3-12/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQMHGWUDYGACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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